molecular formula C21H24N2O4 B2896515 3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate CAS No. 1351595-20-4

3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate

Cat. No.: B2896515
CAS No.: 1351595-20-4
M. Wt: 368.433
InChI Key: IZBNSJPXAWJMHE-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a cyclohexyl ring bonded to a phenylcarbamate group and a 4-methoxybenzamido group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate typically involves the reaction of 4-methoxybenzoic acid with cyclohexylamine to form 4-methoxybenzamide. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Its methoxy group, benzamido group, and phenylcarbamate moiety provide a versatile platform for various chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Biological Activity

3-(4-Methoxybenzamido)cyclohexyl phenylcarbamate is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a cyclohexyl ring linked to a phenylcarbamate group and a 4-methoxybenzamido group. Its molecular formula is C18_{18}H22_{22}N2_{2}O3_{3}, with a molecular weight of approximately 314.38 g/mol. The presence of methoxy and amide functionalities contributes to its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exhibit inhibitory effects on certain enzymes by binding to their active sites or allosteric sites, thus preventing substrate binding and subsequent catalytic activity. This mechanism suggests potential applications in treating diseases where enzyme inhibition is beneficial, such as cancer or metabolic disorders.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may possess significant anticancer properties. For instance, research has demonstrated that related benzamide derivatives can inhibit cell proliferation in various cancer cell lines, including melanoma and prostate cancer cells . The compound's ability to modulate signaling pathways involved in cell growth and apoptosis makes it a candidate for further investigation as an anticancer agent.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Compounds that inhibit DHFR are often explored for their therapeutic potential in cancer treatment due to their ability to disrupt rapidly dividing cells .

Case Studies and Research Findings

Case Study 1: Antiproliferative Activity

In one study, the antiproliferative effects of this compound were assessed using various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound effectively inhibits cancer cell growth. Concentration-response curves were generated, illustrating the relationship between compound concentration and cellular response .

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10020

Case Study 2: Enzyme Inhibition Assay

Another study focused on the enzyme inhibition profile of the compound against DHFR. The IC50_{50} value was determined through enzyme activity assays, revealing that the compound exhibits potent inhibition at low concentrations, further supporting its potential as a therapeutic agent .

CompoundIC50_{50} (µM)
This compound15
Methotrexate0.5

Properties

IUPAC Name

[3-[(4-methoxybenzoyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-12-10-15(11-13-18)20(24)22-17-8-5-9-19(14-17)27-21(25)23-16-6-3-2-4-7-16/h2-4,6-7,10-13,17,19H,5,8-9,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBNSJPXAWJMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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